5-(3,4-Difluorobenzyl)furan-2-carbaldehyde 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16201068
InChI: InChI=1S/C12H8F2O2/c13-11-4-1-8(6-12(11)14)5-9-2-3-10(7-15)16-9/h1-4,6-7H,5H2
SMILES:
Molecular Formula: C12H8F2O2
Molecular Weight: 222.19 g/mol

5-(3,4-Difluorobenzyl)furan-2-carbaldehyde

CAS No.:

Cat. No.: VC16201068

Molecular Formula: C12H8F2O2

Molecular Weight: 222.19 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-Difluorobenzyl)furan-2-carbaldehyde -

Specification

Molecular Formula C12H8F2O2
Molecular Weight 222.19 g/mol
IUPAC Name 5-[(3,4-difluorophenyl)methyl]furan-2-carbaldehyde
Standard InChI InChI=1S/C12H8F2O2/c13-11-4-1-8(6-12(11)14)5-9-2-3-10(7-15)16-9/h1-4,6-7H,5H2
Standard InChI Key FPCQKEPKDDOFKT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CC2=CC=C(O2)C=O)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a furan ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a 3,4-difluorobenzyl moiety. This structure combines the electron-withdrawing effects of fluorine atoms with the aromatic and aldehyde functionalities, influencing its electronic distribution and reactivity. Key structural analogs include:

  • 5-(3,4-Difluorophenyl)furan-2-carbaldehyde (C₁₁H₆F₂O₂, MW 208.16 g/mol).

  • 5-(2,3-Difluorophenyl)furan-2-carbaldehyde (C₁₁H₆F₂O₂, MW 220.16 g/mol).

Table 1: Comparative Structural and Thermodynamic Properties

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)
5-(3,4-Difluorophenyl)furan-2-carbaldehydeC₁₁H₆F₂O₂208.16Not reported~319 (predicted)
5-(2,3-Difluorophenyl)furan-2-carbaldehydeC₁₁H₆F₂O₂220.16Not reported~319 (predicted)
5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehydeC₁₁H₆ClFO₂224.61Not reportedNot reported

The benzyl group in the target compound introduces a methylene bridge (-CH₂-) between the furan and difluorophenyl ring, potentially enhancing conformational flexibility and lipophilicity compared to direct phenyl-substituted analogs .

Synthesis and Scalability

Synthetic Routes

While no direct synthesis of 5-(3,4-difluorobenzyl)furan-2-carbaldehyde is documented, analogous compounds are typically synthesized via:

  • Friedel-Crafts Alkylation: Reaction of furan-2-carbaldehyde with 3,4-difluorobenzyl chloride in the presence of Lewis acids (e.g., AlCl₃).

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling between furan-2-boronic acid and 3,4-difluorobenzyl halides .

  • Oxidation of Dienes: Transition-metal-free oxidation of 1,3-dienes using singlet oxygen, followed by Appel dehydration—a method effective for producing 2,5-diarylfurans .

Key Reaction Conditions:

  • Solvents: Dichloromethane, toluene, or acetonitrile .

  • Catalysts: p-Toluenesulfonic acid or trifluoroacetic acid for acid-mediated condensations.

  • Purification: Column chromatography or recrystallization .

Challenges in Scalability

  • Intermediate Stability: Endoperoxides formed during oxidation steps are often unstable, necessitating continuous-flow systems to bypass isolation .

  • Regioselectivity: Fluorine substitution patterns influence reaction outcomes; ortho-substituents may sterically hinder coupling reactions, reducing yields .

Reactivity and Chemical Transformations

Aldehyde Group Reactivity

The carbaldehyde moiety participates in diverse reactions:

  • Oxidation: Forms carboxylic acids using KMnO₄ or CrO₃ .

  • Reduction: Yields primary alcohols via NaBH₄ or LiAlH₄.

  • Condensation: Knoevenagel reactions with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives .

Furan Ring Modifications

  • Electrophilic Substitution: Halogenation or nitration at the 4-position of the furan ring, directed by the electron-withdrawing aldehyde .

  • π-Stacking Interactions: The difluorophenyl group enhances interactions with aromatic residues in biological targets .

Table 2: Comparative Reactivity of Furan Derivatives

Reaction Type5-(3,4-Difluorophenyl) Analogue5-(4-Chlorophenyl) Analogue
Aldehyde Oxidation Yield85–90%78–82%
Knoevenagel Condensation70–88%65–75%
Halogenation EfficiencyHigh (Br₂, Cl₂)Moderate (I₂)
CompoundTarget Affinity (IC₅₀, μM)Tubulin Inhibition (%)
5-(3,4-Difluorophenyl) Derivative0.09 95.2
5-(4-Chloro-2-fluorophenyl)0.06 96.3
5-(2,3-Difluorophenyl)0.1588.5

Industrial and Material Science Applications

Optoelectronic Materials

Linearly conjugated furans, such as 2,5-diarylfurans, demonstrate tunable optical properties:

  • Absorption/Emission: λmax ≈ 350–400 nm (UV-Vis), with fluorescence quantum yields up to 0.45 .

  • Electrochemical Stability: Oxidation potentials between +1.2 V to +1.5 V vs. Fc/Fc⁺, suitable for organic semiconductors .

Herbicidal Activity

Hexahydrofuro[3,4-b]furan derivatives inhibit acyl-ACP thioesterase, showing pre-emergence herbicidal activity against grass weeds .

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